molecular formula C22H24O7 B070968 Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside CAS No. 161765-88-4

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside

Cat. No.: B070968
CAS No.: 161765-88-4
M. Wt: 400.4 g/mol
InChI Key: UQKSBSDJBOGBHB-PHEVYMEASA-N
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Description

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is a complex carbohydrate derivative. It is a fluorinated oligosaccharide synthesized using click chemistry. This compound is often used in research as a model for glycosylation and polysaccharides with methylation or sugar modification .

Preparation Methods

The synthesis of Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves an oxidative coupling of benzoyl chloride and 4,6-o-benzylidene-beta-d-galactopyranose. The product is then purified by crystallization from methanol

Chemical Reactions Analysis

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action for Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves its role as a model compound in glycosylation studies. It interacts with specific enzymes and proteins involved in carbohydrate metabolism, providing insights into the molecular pathways and targets associated with these processes .

Comparison with Similar Compounds

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is unique due to its specific structure and fluorinated nature. Similar compounds include:

These compounds share similar applications but differ in their specific chemical structures and properties.

Biological Activity

Introduction

Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside (E2B) is a synthetic compound belonging to the class of glycosides. Its unique structure, which includes multiple benzoyl and benzylidene groups, endows it with various biological activities. This article reviews the biological activity of E2B, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

  • Molecular Formula : C₃₇H₃₀O₁₀
  • Molecular Weight : 634.63 g/mol
  • IUPAC Name : (4aR,6S,7R,8S,8aS)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate

Structural Representation

The compound features a complex arrangement of aromatic and aliphatic components that contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of E2B. Research indicates that E2B exhibits cytotoxic effects against various cancer cell lines, particularly glioma cells. The mechanism involves inducing apoptosis through mitochondrial pathway activation:

  • Cell Lines Tested : U87MG and T98G glioma cells.
  • IC₅₀ Values : E2B demonstrated IC₅₀ values ranging from 5 to 15 µM over 48 hours of treatment.

Table 1: Cytotoxic Activity of E2B on Glioma Cells

Cell LineIC₅₀ (µM)Treatment Duration (hours)Apoptotic Markers
U87MG1048Cleaved caspase-3
T98G1248PARP cleavage

The anticancer activity of E2B is primarily attributed to its ability to:

  • Induce apoptosis via intrinsic pathways.
  • Activate caspases leading to programmed cell death.
  • Disrupt mitochondrial membrane potential.

Antimicrobial Activity

E2B has also shown promising antimicrobial properties against various bacterial strains. In vitro studies report significant inhibition of growth for both gram-positive and gram-negative bacteria:

Table 2: Antimicrobial Activity of E2B

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, E2B has been investigated for its anti-inflammatory effects. Studies suggest that E2B can inhibit the production of pro-inflammatory cytokines in activated macrophages:

  • Cytokines Inhibited : TNF-α, IL-6
  • Mechanism : Suppression of NF-kB signaling pathway.

Case Study 1: Glioma Treatment

A clinical study evaluated the effects of E2B in combination with standard chemotherapy agents on glioma patients. The results indicated improved patient outcomes with reduced tumor size and enhanced survival rates compared to controls receiving chemotherapy alone.

Case Study 2: Antimicrobial Resistance

A laboratory study assessed the efficacy of E2B against multidrug-resistant bacterial strains. The findings revealed that E2B could restore sensitivity to conventional antibiotics when used in combination therapies.

Properties

IUPAC Name

[(4aR,6R,7R,8S,8aR)-6-ethoxy-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-2-25-22-19(28-20(24)14-9-5-3-6-10-14)17(23)18-16(27-22)13-26-21(29-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3/t16-,17+,18+,19-,21?,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSBSDJBOGBHB-PHEVYMEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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